molecular formula C14H14N2O3 B13096011 (4-(Benzyloxy)-2-nitrophenyl)methanamine

(4-(Benzyloxy)-2-nitrophenyl)methanamine

Cat. No.: B13096011
M. Wt: 258.27 g/mol
InChI Key: KJTYIUJSZMPOAO-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2-nitrophenyl)methanamine is an organic compound that features a benzyl ether group, a nitro group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2-nitrophenyl)methanamine typically involves the nitration of (4-(Benzyloxy)phenyl)methanamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position relative to the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-2-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (4-(Benzyloxy)-2-aminophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (4-(Benzyloxy)-2-nitrosophenyl)methanamine or this compound.

Scientific Research Applications

(4-(Benzyloxy)-2-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, while the amine group can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzyloxy)-3-methoxyphenyl)methanamine
  • (4-(Benzyloxy)-2-hydroxybenzylidene)amino compounds
  • (4-(Benzyloxy)-2-hydroxybenzaldehyde derivatives

Uniqueness

(4-(Benzyloxy)-2-nitrophenyl)methanamine is unique due to the presence of both a nitro group and a benzyl ether group on the same phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(2-nitro-4-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C14H14N2O3/c15-9-12-6-7-13(8-14(12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10,15H2

InChI Key

KJTYIUJSZMPOAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)[N+](=O)[O-]

Origin of Product

United States

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